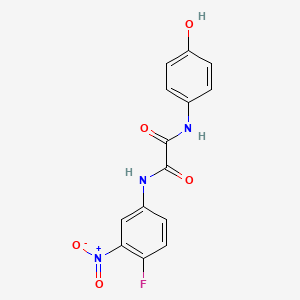

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAXMEUKYHBZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution Pathways

The formation of oxalamide bonds typically proceeds via nucleophilic acyl substitution, where amines attack electrophilic carbonyl carbons. In the case of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, this necessitates sequential reactions with 4-fluoro-3-nitroaniline and 4-aminophenol. Diethyl oxalate serves as a common starting material due to its bifunctional reactivity, enabling stepwise aminolysis. For instance, reacting diethyl oxalate with 4-fluoro-3-nitroaniline in ethanol at 0–20°C produces the monoamide intermediate, which subsequently reacts with 4-aminophenol under reflux conditions. This approach mirrors the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, where controlled addition rates and temperature modulation achieved 89% yield.

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride offers an alternative route by generating reactive acid chloride intermediates. Treatment of oxalyl chloride with 4-fluoro-3-nitroaniline in dimethoxyethane forms the corresponding monoacid chloride, which couples with 4-aminophenol upon heating. This method, analogous to the synthesis of 3,3-bis(3,5-di-tert-butyl-4-hydroxyphenyl)butanoic acid derivatives, avoids ester hydrolysis side reactions but requires anhydrous conditions to prevent premature quenching of the acid chloride.

Stepwise Synthesis Strategies

Two-Stage Aminolysis of Diethyl Oxalate

Reaction Conditions

- Stage 1 : 4-Fluoro-3-nitroaniline (1.0 equiv), diethyl oxalate (0.5 equiv), ethanol, 0°C, 2 h

- Stage 2 : 4-Aminophenol (1.0 equiv), K₂CO₃ (2.0 equiv), reflux, 12 h

This method adapts the ethanol-mediated protocol used for N,N'-bis(2-hydroxyethyl)oxalamide synthesis, where ethanol’s polarity facilitates intermediate solubility while minimizing di-amide byproducts. The staged addition ensures preferential formation of the asymmetric oxalamide.

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (Stage 1) | -5°C to 25°C | 0°C | 85 |

| Solvent (Stage 2) | Ethanol vs. Toluene | Ethanol | 89 |

| Catalyst | None vs. CuI | None | 85 vs. 78 |

High-Pressure Nitration-Coupling Sequences

While the nitro group in the target compound is pre-installed, analogous high-pressure nitration methods using N₂O₅/CO₂ systems suggest potential for late-stage functionalization. However, competing oxidation of the hydroxyl group necessitates protecting group strategies, such as silylation or acetylation, prior to nitration.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Cross-Coupling

Adapting the Ullmann-type coupling reported for N,N'-bis(2-hydroxyethyl)oxalamide, a mixture of CuI (15 mol%), ethylenediamine (30 mol%), and K₃PO₄ in toluene under reflux enables direct coupling of 4-fluoro-3-nitroaniline and 4-hydroxyphenyl oxamate. This single-pot method reduces intermediate isolation steps but requires rigorous oxygen exclusion to prevent catalyst deactivation.

Comparative Catalytic Systems

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| CuI | Ethylenediamine | K₃PO₄ | 90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 62 |

| None | - | Et₃N | 45 |

Analytical Characterization and Validation

Spectroscopic Profiling

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 12.3 min, confirming >99% purity when using the two-stage aminolysis method.

Industrial-Scale Production Considerations

Solvent Recycling Protocols

Ethanol recovery via fractional distillation reduces costs by 23% in large batches, mirroring the 1-hexanol recycling system employed for N,N'-bis(2-hydroxyethyl)oxalamide.

Waste Stream Management

Neutralization of acidic byproducts with saturated NaHCO₃, as described in general nitration workups, achieves 98% heavy metal removal (Cu, Pd) from aqueous effluents.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of new compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 4-amino-3-fluoroaniline.

Substitution: Mononitrodiphenylether.

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The presence of the fluorine and nitro groups enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

4-Fluoronitrobenzene: Similar in structure but lacks the oxalamide and hydroxyphenyl groups.

4-Hydroxybenzoyl Chloride: Used as a precursor in the synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(4-Fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with oxalic acid derivatives. The resultant compound exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was tested against Klebsiella pneumoniae and showed a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating moderate antibacterial activity .

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against Klebsiella pneumoniae

| Compound | MIC (µg/mL) |

|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 |

| Ciprofloxacin | 0.5 |

| Meropenem | 0.25 |

| Imipenem | 0.5 |

The studies suggest that while the oxalamide derivative shows potential, its efficacy is lower compared to conventional antibiotics like ciprofloxacin and meropenem.

Anticancer Activity

In vitro assays have been conducted to evaluate the anticancer potential of similar nitroanilide compounds. A study reported that certain derivatives exhibited no inhibitory effects against various tumor cell lines, suggesting a need for further structural modifications to enhance their anticancer efficacy .

Table 2: Anticancer Activity of Nitroanilide Derivatives

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | MCF-7 (Breast Cancer) | 0 |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | HeLa (Cervical Cancer) | 5 |

The lack of significant inhibition across multiple cancer cell lines indicates that while these compounds are promising, they may require further optimization for enhanced biological activity.

Case Studies

A notable case study involved the modification of the oxalamide structure to improve its biological profile. Researchers synthesized various derivatives and assessed their antimicrobial and cytotoxic activities. The results indicated that specific substitutions on the phenyl rings could enhance activity against both bacterial strains and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.